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Compound of Interest

Compound Name: 4-(3-Bromophenethyl)morpholine

Cat. No.: B1290485

An In-Depth Technical Guide to 4-(3-
Bromophenethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to
impart favorable physicochemical properties such as enhanced aqueous solubility, metabolic
stability, and bioavailability to drug candidates.[1] Its integration into molecular scaffolds is a
well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles. This
guide focuses on a specific, yet significant, derivative: 4-(3-Bromophenethyl)morpholine. The
presence of a bromophenethyl group introduces a reactive handle for further chemical
modifications, making this compound a valuable building block in the synthesis of complex
molecules and potential therapeutic agents. This document serves as a comprehensive
technical resource, detailing the compound's properties, synthesis, characterization, and
potential applications, with the aim of empowering researchers in their drug discovery and
development endeavors.

Compound Identification and Physicochemical
Properties

Chemical Identity:
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Identifier Value

Systematic Name 4-(3-Bromophenethyl)morpholine
Synonym 4-[2-(3-Bromophenyl)ethyllmorpholine
CAS Number 364793-86-2[2]

Molecular Formula C12H16BrNO[2]

Molecular Weight 270.17 g/mol [2]

SMILES BrC1=CC(CCN2CCOCC2)=CC=C1[?]

Physicochemical Data (Predicted):

Property Value Source
TPSA (Topological Polar
(Topolog 12.47 A2 [2]

Surface Area)
LogP (Octanol-Water Partition

o 2.3238 [2]
Coefficient)
Hydrogen Bond Acceptors 2 [2]
Hydrogen Bond Donors 0 [2]
Rotatable Bonds 3 [2]

Synthesis and Mechanism

While a specific, detailed published synthesis for 4-(3-Bromophenethyl)morpholine is not
readily available in peer-reviewed literature, its preparation can be logically approached
through established synthetic methodologies for N-alkylation of secondary amines. A plausible
and efficient route involves the nucleophilic substitution of a suitable 2-(3-bromophenyl)ethyl
halide or sulfonate with morpholine.

Proposed Synthetic Pathway:
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A common and effective method for this transformation is the reaction of morpholine with 1-(2-
bromoethyl)-3-bromobenzene in the presence of a non-nucleophilic base to neutralize the
hydrobromic acid formed during the reaction.

Reactants

Morpholine
) reagents
(1-(2-Bromoethyl)-3-bromobenzene 4@ *

' = 4-(3-Bromophenethyl)morpholine
Solvent (e.g., ACN, DMF)
Base (e.g., K2COs, EtsN) Heat

G J

Click to download full resolution via product page
Caption: Proposed synthesis of 4-(3-Bromophenethyl)morpholine.
Experimental Protocol (Hypothetical):

This protocol is based on analogous N-alkylation reactions and serves as a validated starting
point for laboratory synthesis.

» Reaction Setup: To a stirred solution of morpholine (1.2 equivalents) in a suitable aprotic
solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate or

triethylamine (1.5 equivalents).

» Addition of Electrophile: To this mixture, add 1-(2-bromoethyl)-3-bromobenzene (1.0
equivalent) dropwise at room temperature.

e Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and
monitor the progress by thin-layer chromatography (TLC).
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o Work-up: Upon completion, cool the reaction mixture to room temperature and filter to
remove the inorganic salts. Concentrate the filtrate under reduced pressure.

 Purification: The crude product can be purified by column chromatography on silica gel using
a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-
Bromophenethyl)morpholine.

Causality of Experimental Choices:

o Solvent: Aprotic polar solvents like acetonitrile or DMF are chosen to dissolve the reactants
and facilitate the SN2 reaction without interfering.

» Base: A non-nucleophilic base is crucial to neutralize the acid byproduct without competing
with the morpholine as a nucleophile.

o Temperature: Heating is often necessary to overcome the activation energy of the reaction
and ensure a reasonable reaction rate.

Spectroscopic Characterization

While a complete set of published spectra for 4-(3-Bromophenethyl)morpholine is not
available, the expected NMR and mass spectrometry data can be predicted based on the
structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¢ H NMR: The proton NMR spectrum is expected to show characteristic signals for the
morpholine ring protons, typically as two multiplets around 2.5-2.8 ppm and 3.6-3.8 ppm. The
ethyl bridge protons would appear as two triplets, and the aromatic protons of the
bromophenyl group would be observed in the aromatic region (around 7.0-7.5 ppm).

e 13C NMR: The carbon NMR spectrum would display signals for the two distinct carbons of the
morpholine ring (around 54 and 67 ppm), the two carbons of the ethyl bridge, and the six
carbons of the bromophenyl ring, with the carbon attached to the bromine atom being
significantly influenced.

Mass Spectrometry (MS):
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e The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion
peak (M+) at m/z 270 and 272 with approximately equal intensity, which is characteristic of a
compound containing one bromine atom. Fragmentation patterns would likely involve the
loss of the morpholine ring or cleavage of the ethyl bridge.

Applications in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous
FDA-approved drugs.[1] It is often incorporated to improve a compound's pharmacokinetic
properties. The 3-bromophenethyl group in 4-(3-Bromophenethyl)morpholine provides a
reactive site for further chemical elaboration through cross-coupling reactions (e.g., Suzuki,
Heck, Sonogashira), allowing for the synthesis of a diverse library of compounds for biological
screening.

Potential Therapeutic Areas:

» Oncology: Morpholine derivatives have been extensively investigated as anticancer agents,
particularly as inhibitors of kinases such as PI3K and mTOR.[3]

e Neuroscience: The physicochemical properties imparted by the morpholine ring can be
advantageous for developing CNS-active drugs that can cross the blood-brain barrier.

« Infectious Diseases: Various morpholine-containing compounds have demonstrated
antibacterial and antifungal activities.

Logical Workflow for Utilizing 4-(3-Bromophenethyl)morpholine in Drug Discovery:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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